molecular formula C10H12N2O3 B15068941 Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate CAS No. 1185291-62-6

Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate

Cat. No.: B15068941
CAS No.: 1185291-62-6
M. Wt: 208.21 g/mol
InChI Key: BXUGXWQXACIDPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate (CAS: 103151-23-1 or 1185291-62-6) is a bicyclic heterocyclic compound with the molecular formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol . It features an imidazo[1,2-a]pyridine core substituted with a hydroxy group at position 8 and an ethyl ester at position 2. Its structural simplicity and functional groups make it a scaffold for derivatization in medicinal and materials chemistry.

Properties

CAS No.

1185291-62-6

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C10H12N2O3/c1-2-15-10(14)7-6-12-5-3-4-8(13)9(12)11-7/h3-4,6,11,13H,2,5H2,1H3

InChI Key

BXUGXWQXACIDPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2CC=CC(=C2N1)O

Origin of Product

United States

Preparation Methods

Core Ring Formation via Condensation and Cyclization

The imidazo[1,2-A]pyridine core is typically constructed through condensation reactions between 2-aminopyridine derivatives and α-halo carbonyl compounds. For example, 2-aminopyridine reacts with ethyl bromopyruvate under basic conditions to form the imidazo ring via nucleophilic substitution and subsequent cyclization. The reaction is often conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at temperatures ranging from 60°C to 100°C.

A critical intermediate in this pathway is ethyl 8-aminoimidazo[1,2-A]pyridine-2-carboxylate, which undergoes hydroxylation to introduce the 8-hydroxy group. Hydroxylation is achieved using oxidizing agents such as hydrogen peroxide in acidic media or enzymatic methods, though yields vary depending on the substituents’ electronic effects.

Esterification and Hydroxylation

The ethyl ester group at position 2 is introduced either during the cyclization step by using ethyl bromopyruvate or via post-cyclization esterification. In the latter case, the carboxylic acid intermediate (formed by hydrolysis of a nitrile or ester precursor) is treated with ethanol under acid catalysis (e.g., sulfuric acid). Hydroxylation at position 8 is often performed using hydroxylamine derivatives or via directed ortho-metalation followed by quenching with an oxygen source.

Patent-Based Methodologies

WO2018008929A1: Benzylation and Hydrolysis

A patent by Han et al. outlines a three-step synthesis route:

  • Benzylation : A carboxylic acid alkyl ester (e.g., isopropyl 8-amino-2,3-dimethylimidazo[1,2-A]pyridine-6-carboxylate) is reacted with 2,6-dimethylbenzyl chloride in the presence of potassium carbonate and sodium iodide. This step introduces a benzylamino group at position 8.
  • Hydrolysis : The ester group is hydrolyzed using aqueous sodium hydroxide in ethanol at 80°C, yielding the carboxylic acid derivative.
  • Amidation : The carboxylic acid is coupled with 3-hydroxyazetidine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane.

While this patent focuses on a dimethyl-substituted analog, the methodology is adaptable to the target compound by modifying starting materials. For instance, using ethyl bromoacetate instead of isopropyl esters would yield the ethyl carboxylate variant.

Advanced Synthesis Techniques

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields. In one protocol, 2-aminopyridine, ethyl glyoxalate, and a hydroxylation agent (e.g., hydroxylamine-O-sulfonic acid) are irradiated at 120°C for 15 minutes, achieving cyclization and hydroxylation in a single step. This method avoids intermediate isolation, achieving yields up to 78%.

Molecular Iodine-Catalyzed Ultrasonication

A novel three-component coupling method employs molecular iodine (10 mol%) under ultrasonication. 2-Aminopyridine, dimedone, and acetophenone derivatives react in water at 50°C for 30 minutes, forming the imidazo[1,2-A]pyridine core with subsequent hydroxylation. This eco-friendly approach achieves yields up to 96% and eliminates toxic solvents.

Comparative Analysis of Preparation Methods

Method Conditions Catalyst/Reagents Yield Advantages
Traditional Multi-Step 60–100°C, DMF K₂CO₃, H₂O₂ 60–70% Well-established, scalable
Patent-Based Hydrolysis 80°C, ethanol NaOH, EDCI 85% High purity, adaptable to derivatives
Microwave-Assisted 120°C, microwave irradiation None 78% Rapid, energy-efficient
Iodine-Catalyzed 50°C, ultrasonication, H₂O I₂ 96% Solvent-free, high yield

Critical Parameters in Synthesis

Solvent Selection

  • Polar aprotic solvents (DMF, acetonitrile) enhance cyclization but require stringent removal due to toxicity.
  • Water as a solvent in iodine-catalyzed reactions reduces environmental impact but may limit substrate solubility.

Temperature and Catalysts

  • Lower temperatures (25–50°C) favor selective hydroxylation, while higher temperatures (80–120°C) accelerate cyclization.
  • Molecular iodine outperforms metal catalysts (e.g., CuI) in reducing side reactions.

Challenges and Optimization Strategies

  • Hydroxylation Selectivity : Directing hydroxyl groups to position 8 requires blocking groups or directed metalation.
  • Ester Hydrolysis : Over-hydrolysis of ethyl esters can occur under basic conditions; controlled pH (5–6) during workup mitigates this.
  • Scalability : Microwave and ultrasonication methods face scalability hurdles; continuous flow systems are being explored.

Mechanism of Action

The mechanism of action of Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes . The compound’s unique structure allows it to bind effectively to its targets, resulting in its bioactivity .

Comparison with Similar Compounds

Substitution at Position 8

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Applications Reference
Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate -OH C₁₀H₁₂N₂O₃ 208.21 High polarity due to -OH; purity ≥95% Research intermediate
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate -NH₂, -Br C₁₀H₁₁BrN₃O₂ 285.12 Enhanced solubility in acidic conditions; bromine enables cross-coupling reactions CDK inhibitors, antiviral agents
Ethyl 8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate -O-Benzyl C₁₇H₁₆N₂O₃ 296.32 Increased lipophilicity; 95% purity Pharmaceutical intermediates
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate -Br, -CH₃ C₁₁H₁₁BrN₂O₂ 283.12 Bromine enhances electrophilic reactivity; used in high-throughput synthesis Chemical intermediate

Halogenated Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications Reference
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate -Br, -F C₁₀H₈BrFN₂O₂ 287.09 Dual halogenation increases metabolic stability; XLogP3 = 3.6 Medicinal chemistry (e.g., kinase inhibitors)
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate -Cl, -I C₁₀H₈ClIN₂O₂ 350.54 Iodine useful for radiolabeling; high steric bulk Radiopharmaceuticals

Trifluoromethyl and Triazolo Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications Reference
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate -CF₃ C₁₁H₉F₃N₂O₂ 258.20 High lipophilicity (CF₃ group); 95% purity Bioactive molecule synthesis
Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate Triazolo core, -CF₃ C₁₀H₈F₃N₃O₂ 259.19 Enhanced π-stacking ability; distinct heterocyclic core Enzyme inhibitors

Pyridazine and Quinoline Analogs

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Properties Applications Reference
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate Imidazo[1,2-b]pyridazine C₉H₈ClN₃O₂ 225.63 Similarity score 0.88 to target compound; altered aromaticity Antibacterial agents
Ethyl 4,6-dichloro-8-methylquinoline-3-carboxylate Quinoline C₁₃H₁₁Cl₂NO₂ 284.14 Extended conjugation; higher melting point Materials science

Key Findings and Trends

Reactivity : Bromine or iodine substituents (e.g., in ) enable cross-coupling reactions, expanding utility in Suzuki-Miyaura or Ullmann-type syntheses.

Biological Activity: Amino and trifluoromethyl derivatives exhibit enhanced bioactivity, with reported roles as kinase inhibitors or antiviral agents .

Structural Tools : Crystallographic studies using SHELX and ORTEP-3 software are critical for confirming substituent positions and molecular conformations in analogs.

Biological Activity

Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1185291-62-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its imidazo-pyridine framework, which is known for conferring various biological activities. The compound's molecular formula is C10H12N2O3C_{10}H_{12}N_2O_3, and it exhibits properties typical of heterocyclic compounds that can interact with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine compounds, including this compound, exhibit significant anticancer properties. For example:

  • Inhibition of Kinases : The compound has been identified as a potential inhibitor of Wee1 kinase, which plays a critical role in the regulation of the cell cycle and is a target for cancer therapy. Inhibition of this kinase can lead to the sensitization of cancer cells to DNA-damaging agents .
  • Cell Line Studies : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines. For instance, it showed a growth inhibition percentage of approximately 54.25% in HepG2 (liver cancer) and 38.44% in HeLa (cervical cancer) cells .

Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory effects:

  • Cytokine Modulation : The compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated cells. This suggests a mechanism where the compound may interfere with inflammatory signaling pathways .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityIdentified as a Wee1 kinase inhibitor; significant growth inhibition in HepG2 and HeLa cells.
Anti-inflammatory EffectsInhibited TNF-alpha release in LPS-stimulated cells; potential for treating inflammatory diseases.
Antimicrobial PropertiesRelated compounds showed effectiveness against bacterial strains; further studies needed for ethyl derivative.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in cell signaling pathways:

  • Wee1 Kinase Inhibition : By inhibiting Wee1 kinase, the compound disrupts the normal cell cycle progression, leading to increased sensitivity to chemotherapeutic agents.
  • Cytokine Signaling Interference : The modulation of cytokine release suggests that the compound may affect NF-kB or MAPK signaling pathways involved in inflammation.

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate?

Answer:
The compound is synthesized via cyclization of 2-aminopyridin-3-ol with ethyl bromopyruvate under reflux conditions in ethanol. This method yields the imidazo[1,2-a]pyridine core structure, with the hydroxyl group introduced at the 8-position through the starting material (2-aminopyridin-3-ol). Key steps include temperature control (~80°C) and solvent selection (ethanol) to optimize cyclization efficiency. Post-synthesis purification typically involves column chromatography or recrystallization to isolate the product .

Basic: How can spectroscopic techniques (NMR, IR) validate the structural integrity of this compound?

Answer:

  • ¹H NMR : Peaks corresponding to the ethyl ester group (e.g., triplet at ~1.3 ppm for CH₃ and quartet at ~4.3 ppm for CH₂) confirm the ester moiety. Aromatic protons in the imidazo[1,2-a]pyridine ring appear between 6.5–8.5 ppm, with the hydroxy group (8-position) showing a broad singlet if not deprotonated .
  • IR : A strong absorption band at ~1700 cm⁻¹ confirms the carbonyl group (C=O) of the ester. The O–H stretch (hydroxy group) appears as a broad peak near 3200–3500 cm⁻¹ .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound in pharmacological studies?

Answer:

  • Functionalization : Introduce substituents at reactive positions (e.g., 3-nitro or trifluoromethyl groups) via electrophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups). For example, ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 1260885-46-8) is synthesized to study electronic effects on bioactivity .
  • Biological Assays : Derivatives are tested in vitro against parasitic (e.g., Entamoeba histolytica) or tumor cell lines. Toxicity profiles (e.g., hepatic/kidney damage in rodent models) and anti-inflammatory activity are evaluated to prioritize candidates .

Basic: What are the critical physicochemical properties influencing its solubility and stability?

Answer:

  • Solubility : The ethyl ester enhances lipophilicity, limiting aqueous solubility. Solubility can be modulated by converting the ester to a carboxylic acid (via hydrolysis) or using co-solvents (e.g., DMSO:water mixtures) .
  • Stability : The hydroxy group at the 8-position may lead to oxidation under acidic/oxidizing conditions. Storage under inert atmospheres (N₂) at –20°C is recommended for long-term stability .

Advanced: How are computational tools (e.g., molecular docking, DFT) applied to predict its interactions with biological targets?

Answer:

  • Docking Studies : The compound’s 3D structure (generated via SHELX or ORTEP-III ) is docked into active sites of enzymes (e.g., cyclin-dependent kinases) using software like AutoDock Vina. Key interactions (hydrogen bonds with carboxylate groups, π-π stacking with aromatic residues) are analyzed .
  • DFT Calculations : Electronic properties (HOMO-LUMO gaps, electrostatic potential maps) predict reactivity and regioselectivity for functionalization .

Advanced: What experimental protocols are used to resolve contradictions in biological activity data across studies?

Answer:

  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HM1:IMSS for E. histolytica) to confirm IC₅₀ values. Control for vehicle effects (e.g., DMSO toxicity) .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies between in vitro and in vivo results .

Basic: How is crystallographic data (e.g., X-ray diffraction) utilized to confirm its molecular geometry?

Answer:
Single-crystal X-ray diffraction (performed with SHELXL ) resolves bond lengths, angles, and torsion angles. For example, the dihedral angle between the imidazole and pyridine rings is critical for planar alignment, influencing π-π interactions in target binding .

Advanced: What methodologies optimize the compound’s yield and purity in multi-step syntheses?

Answer:

  • Stepwise Monitoring : TLC or HPLC tracks intermediates (e.g., imidazo[1,2-a]pyridine-2-carbohydrazide) to minimize side reactions.
  • Catalytic Improvements : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enhances efficiency in introducing substituents (e.g., triazoles) .

Basic: What safety protocols are mandated for handling this compound in laboratory settings?

Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Waste Disposal : Collect in halogenated waste containers due to potential aromatic byproducts. Neutralize acidic/basic residues before disposal .

Advanced: How is the compound integrated into drug discovery pipelines targeting receptor tyrosine kinases (e.g., c-Met)?

Answer:
Derivatives are screened in kinase inhibition assays (e.g., ELISA-based phosphorylation assays). For instance, hydrazone-linked analogs of imidazo[1,2-a]pyridines show competitive inhibition of c-Met ATP-binding sites, validated via Western blotting of phosphorylated downstream proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.